
7-(アセチルオキシ)-2,2-ジフェニル-1,3-ベンゾジオキソール-5-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C23H18O6 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん研究
1,3,4-オキサジアゾール環を持つ化合物は、いくつかの基準薬よりも強力であるため、高い抗がんの可能性を示しています . これは、同様の構造が抗がん特性について調べられる可能性があることを示唆しています。
抗酸化活性
クマリンとその誘導体は、抗酸化活性について研究されており、水酸化のパターンの違いが有効性に影響を与えます . あなたが興味を持っているもののような化合物は、構造的な類似性から抗酸化特性も示す可能性があります。
生化学分析
Biochemical Properties
Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, including esterases and cytochrome P450 enzymes. Esterases catalyze the hydrolysis of the ester bond in the compound, leading to the release of acetic acid and the corresponding alcohol. Cytochrome P450 enzymes, on the other hand, are involved in the oxidative metabolism of the compound, facilitating its conversion into more polar metabolites that can be easily excreted from the body .
Cellular Effects
Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell proliferation, differentiation, and apoptosis . Additionally, the compound has been observed to alter the redox state of cells, potentially affecting oxidative stress responses and mitochondrial function .
Molecular Mechanism
The molecular mechanism of action of Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate involves its interaction with specific biomolecules. The compound binds to the active sites of enzymes, inhibiting or activating their catalytic functions. For instance, it can inhibit the activity of certain kinases by competing with ATP for binding sites, thereby blocking phosphorylation events crucial for signal transduction . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can undergo hydrolysis and oxidation when exposed to light and air. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity . Its degradation products may also contribute to these effects, necessitating careful monitoring of its stability during experiments .
Dosage Effects in Animal Models
The effects of Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate vary with different dosages in animal models. At low doses, the compound has been found to enhance cellular functions such as proliferation and differentiation. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects without causing toxicity . These findings highlight the importance of dose optimization in preclinical studies.
Metabolic Pathways
Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is involved in several metabolic pathways. It undergoes phase I and phase II metabolism, primarily mediated by cytochrome P450 enzymes and conjugation reactions with glutathione and glucuronic acid . These metabolic transformations increase the compound’s solubility, facilitating its excretion. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is transported and distributed through various mechanisms. It interacts with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and adipose tissue . This distribution pattern can impact its pharmacokinetics and therapeutic efficacy.
Subcellular Localization
The subcellular localization of Methyl 7-(acetyloxy)-2,2-diphenyl-1,3-benzodioxole-5-carboxylate plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling molecules . Additionally, it can be transported into the nucleus, where it influences gene expression by interacting with transcription factors and chromatin-modifying enzymes . The compound’s localization is regulated by specific targeting signals and post-translational modifications, ensuring its precise distribution within the cell .
特性
IUPAC Name |
methyl 7-acetyloxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O6/c1-15(24)27-19-13-16(22(25)26-2)14-20-21(19)29-23(28-20,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFOKCRUFHKNNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1320482.png)
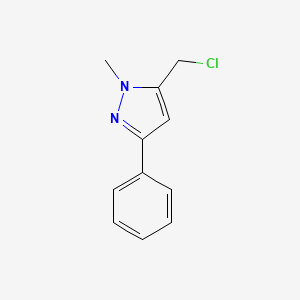
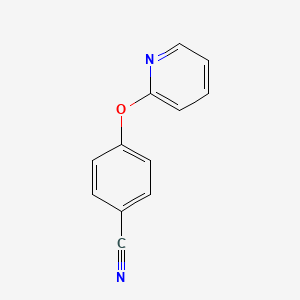


![{2-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1320491.png)
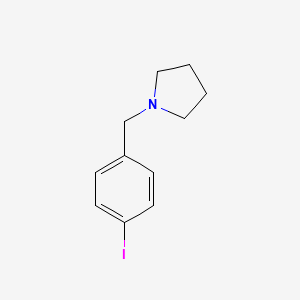
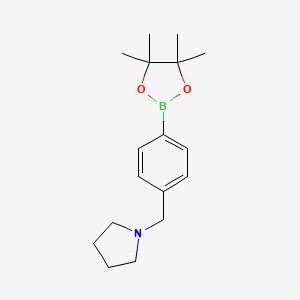
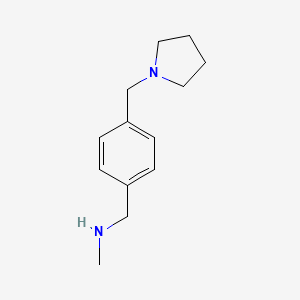
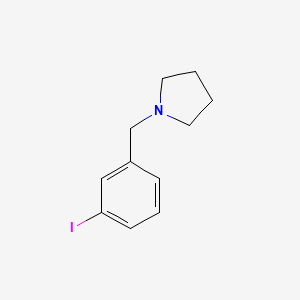

![[2-Morpholino-5-(trifluoromethyl)phenyl]methanol](/img/structure/B1320497.png)

![4-[2-(Dimethylamino)ethyl]piperazine-1-carboximidamide hydroiodide](/img/structure/B1320503.png)
